molecular formula C30H22N2 B13387893 N-([1,1'-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine

N-([1,1'-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine

Cat. No.: B13387893
M. Wt: 410.5 g/mol
InChI Key: WZDABEKWGLKERW-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine is an organic compound that features a complex structure with a biphenyl group and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine typically involves the coupling of biphenyl and carbazole derivatives under specific reaction conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids to form the biphenyl linkage . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction efficiency .

Major Products Formed

The major products formed from these reactions include substituted biphenyl and carbazole derivatives, which can be further functionalized for various applications in materials science and pharmaceuticals .

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl and carbazole derivatives, such as:

Uniqueness

N-([1,1’-Biphenyl]-2-yl)-9-phenyl-9H-carbazol-3-amine is unique due to its specific combination of biphenyl and carbazole moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C30H22N2

Molecular Weight

410.5 g/mol

IUPAC Name

9-phenyl-N-(2-phenylphenyl)carbazol-3-amine

InChI

InChI=1S/C30H22N2/c1-3-11-22(12-4-1)25-15-7-9-17-28(25)31-23-19-20-30-27(21-23)26-16-8-10-18-29(26)32(30)24-13-5-2-6-14-24/h1-21,31H

InChI Key

WZDABEKWGLKERW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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